molecular formula C11H19NO4 B3046999 N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid CAS No. 1335042-22-2

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

Cat. No.: B3046999
CAS No.: 1335042-22-2
M. Wt: 229.27
InChI Key: OJUKQCSALXKTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid (CAS: 1335042-22-2) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . Its structure features a pent-4-enoic acid backbone substituted with a tertiary amino group (3-amino-3-methyl) and a Boc (tert-butoxycarbonyl) protecting group. The compound is typically stored at 2–8°C for long-term stability .

Key structural attributes include:

  • Terminal double bond (pent-4-enoic): Enables post-synthetic modifications, such as hydrogenation or olefin cross-metathesis.
  • Boc protection: Acid-labile, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies.

This compound serves as a versatile building block in peptide synthesis, particularly for introducing hydrophobic or conformationally constrained residues.

Properties

IUPAC Name

3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-6-11(5,7-8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKQCSALXKTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162232
Record name 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335042-22-2
Record name 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335042-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide (NaOH) for protection. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can lead to various functionalized derivatives .

Scientific Research Applications

Organic Synthesis

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid serves as an important intermediate in the synthesis of complex organic molecules and peptides. Its Boc group facilitates the protection of the amino functionality during various chemical reactions, enhancing the efficiency of synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the development of peptide-based drugs. The incorporation of this compound into peptide sequences can improve the stability and bioavailability of therapeutic agents. Research indicates that modifications using such amino acids can enhance resistance to enzymatic degradation, which is crucial for developing effective pharmaceuticals .

Biochemistry

The compound plays a role in synthesizing biologically active molecules and enzyme inhibitors. Its unique structure allows for the design of compounds that can selectively inhibit specific enzymes, making it valuable in drug discovery and development .

Synthesis Routes

The synthesis of this compound typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions are optimized to prevent hydrolysis and ensure high yield .

Synthesis Method Reagents Conditions
Boc ProtectionDi-tert-butyl dicarbonateAnhydrous conditions with base
DeprotectionAcidic conditionsControlled pH for Boc removal

Industrial Production

Industrial methods for producing this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. This approach minimizes waste and maximizes productivity, making it suitable for large-scale applications .

Case Study 1: Peptide Synthesis Enhancement

A study demonstrated that incorporating this compound into peptide chains significantly improved their resistance to proteolytic degradation compared to traditional amino acids. This modification led to peptides with enhanced therapeutic potential due to their prolonged half-life in biological systems .

Case Study 2: Enantiopure Synthesis

Research focused on synthesizing enantiopure N-Boc-(+/-)-β3-amino acid methyl esters highlighted its application in creating biologically active compounds from α-amino acids. The study emphasized safer methodologies that avoid hazardous reagents while achieving high enantiomeric purity, showcasing its relevance in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to cleavage of the Boc group and release of the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid with structurally or functionally related Boc-protected amino acids:

Compound Structure Key Features Applications Reference
This compound C₁₁H₁₉NO₄; branched aliphatic chain with terminal double bond Steric hindrance from 3-methyl group; olefin for functionalization Peptide synthesis, hydrophobic residue incorporation
Boc-azoPhe-OH Aromatic backbone with azo linkage (C₁₈H₁₈N₄O₄) Photoisomerizable azo group; rigid structure Light-responsive peptides, molecular switches
N-Boc-β-alanine Linear β-amino acid (C₈H₁₅NO₄) Enhanced flexibility; no steric hindrance Hydrogelators, foldamers
(R)-N-Boc-β-benzyl-β-amino acid Chiral β-amino acid with benzyl substituent (C₁₅H₂₁NO₄) Aromatic side chain; enantioselective synthesis Drug intermediates (e.g., sitagliptin)
Fmoc-Dab(Boc)-OH Diaminobutyric acid with dual protection (C₂₄H₂₈N₂O₆) Orthogonal Fmoc/Boc protection; two amino groups Solid-phase peptide synthesis (SPPS)
N-Boc-3-aminohexanal Aldehyde-terminated Boc-amino acid (C₁₁H₂₁NO₃) Reactive aldehyde for reductive amination Bioconjugation, dendrimer synthesis

Key Comparative Insights :

In contrast, Boc-azoPhe-OH contains a rigid azo-aromatic structure, enabling photoresponsive behavior but limiting conformational diversity .

Functional Group Reactivity: The terminal double bond in this compound allows for olefin-specific reactions (e.g., cross-metathesis), unlike N-Boc-3-aminohexanal, which has an aldehyde group suitable for nucleophilic additions . Fmoc-Dab(Boc)-OH features dual orthogonal protection, enabling sequential deprotection in SPPS, a capability absent in the monoprotected target compound .

Synthetic Utility: The target compound’s aliphatic nature makes it ideal for incorporating hydrophobic residues, whereas Boc-β-benzyl-β-amino acid provides aromatic interactions critical for drug-target binding . N-Boc-β-alanine derivatives are preferred in organogelators due to their flexibility and hydrogen-bonding capacity, unlike the more rigid target compound .

Biological Activity

N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme-substrate interactions and its potential applications in pharmaceuticals. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective modification of amine functionalities during peptide synthesis. The molecular formula is C12H21NO4C_{12}H_{21}NO_4 with a molecular weight of 243.30 g/mol. The Boc group can be removed under mild acidic conditions, facilitating the formation of peptide bonds necessary for biological activity.

The synthesis typically involves several steps that can be adapted for both laboratory and industrial scales. The process emphasizes efficiency and yield optimization, making it suitable for producing various biologically active compounds .

Biological Activity

This compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation. Its structure allows effective interaction with biological targets, influencing metabolic pathways and cellular functions.

Enzyme Inhibition Studies

Research has shown that this compound can act as a precursor in designing enzyme inhibitors. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on proteases, demonstrating varying degrees of potency depending on structural modifications. In one study, derivatives exhibited IC50 values ranging from 8.2 to 10.6 μM against specific proteases, indicating their potential as therapeutic agents .

Case Studies

  • Synthesis of β-Amino Acids : A study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents and has practical implications in synthesizing biologically active compounds .
  • Therapeutic Applications : The compound has been explored in the context of developing anti-cancer agents and other therapeutics by leveraging its ability to modulate enzymatic activity and receptor signaling pathways .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC12H21NO4Protecting group facilitates peptide synthesis
(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acidC12H21NO4Different stereochemistry; less steric hindrance
3-Amino-3,4-dimethylpentanoic acidC7H13NO2Lacks Boc protection; simpler structure

Q & A

Q. What are the optimal synthetic conditions for N-Boc-(±)-3-amino-3-methylpent-4-enoic acid?

  • Methodological Answer : The Boc-protection of the amino group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) ensures completion. For hydrolysis of esters (e.g., methyl esters), aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 25–50°C for 4 hours is effective, followed by acidification with acetic acid to isolate the carboxylic acid .

Q. How should researchers characterize the chiral purity of this compound?

  • Methodological Answer : Chiral purity can be assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase. Alternatively, polarimetry can measure optical rotation ([α]D), though this requires comparison with literature values. For non-enantiopure mixtures, NMR chiral derivatization (e.g., using Mosher’s acid) may resolve enantiomers .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at 2–8°C in a tightly sealed, moisture-resistant container under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles, as hydrolysis of the Boc group may occur. Stability assessments via HPLC purity checks every 3–6 months are advised to detect degradation (e.g., tert-butyl group cleavage) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during Boc protection?

  • Methodological Answer : Yield variations often arise from base selection or steric hindrance. For example, bulkier bases (e.g., DMAP) may improve Boc-group installation in sterically crowded environments. Kinetic studies (e.g., in situ IR monitoring) can identify incomplete reactions. If yields remain low, consider alternative solvents (e.g., dichloromethane instead of THF) or microwave-assisted synthesis to accelerate reaction rates .

Q. What strategies stabilize N-Boc-(±)-3-amino-3-methylpent-4-enoic acid against degradation during long-term storage?

  • Methodological Answer :
  • Lyophilization : Freeze-drying the compound reduces hydrolytic degradation.
  • Inert Atmosphere : Store under argon with molecular sieves to absorb moisture.
  • Additives : Stabilize with radical scavengers (e.g., BHT) if oxidative degradation is observed.
  • Periodic Analysis : Use LC-MS to monitor degradation products like 3-amino-3-methylpent-4-enoic acid (Boc-deprotected form) .

Q. What are the applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing peptidomimetics or γ-amino acid derivatives. For example:
  • Enzyme Inhibitors : Incorporation into protease inhibitors via Michael addition of the pent-4-enoic acid moiety.
  • Neurological Agents : Structural analogs have shown activity in modulating glutamate receptors.
    Case studies suggest Boc-protected γ-amino acids improve blood-brain barrier penetration in preclinical models .

Q. How should conflicting spectral data (e.g., NMR vs. IR) be addressed during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (e.g., DFT-based simulations).
  • Impurity Profiling : Use preparative HPLC to isolate minor components and assign signals.
  • Dynamic Effects : Assess pH-dependent IR shifts (e.g., carboxylic acid vs. carboxylate) or temperature-dependent NMR splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid
Reactant of Route 2
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.